molecular formula C16H16ClF2N5O2S B4617693 N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B4617693
M. Wt: 415.8 g/mol
InChI Key: NUTUQUISRIZZCK-UHFFFAOYSA-N
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Description

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound characterized by its unique chemical structure This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological and chemical properties

Preparation Methods

The synthesis of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves several steps, typically starting with the preparation of the pyrazole core. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with a chlorobenzyl halide in the presence of a base.

    Incorporation of the difluoromethyl group: This can be done using difluoromethylating agents such as difluoromethyl sulfone.

    Sulfonamide formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to introduce the sulfonamide group.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: Due to its potential biological activity, it may be investigated for its therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer effects.

    Industry: The compound can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group may interact with enzymes or receptors, inhibiting their activity or altering their function. The chlorobenzyl and difluoromethyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets involved would depend on the specific biological context and require further experimental validation.

Comparison with Similar Compounds

N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other pyrazole derivatives, such as:

    1-(3-Chlorobenzyl)-3,5-dimethylpyrazole: Lacks the difluoromethyl and sulfonamide groups, resulting in different chemical and biological properties.

    1-(Difluoromethyl)-3,5-dimethylpyrazole:

    4-Sulfonamide-3,5-dimethylpyrazole: Lacks the chlorobenzyl and difluoromethyl groups, leading to different interactions with molecular targets.

The uniqueness of N4-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.

Properties

IUPAC Name

N-[1-[(3-chlorophenyl)methyl]pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClF2N5O2S/c1-10-15(11(2)24(20-10)16(18)19)27(25,26)22-14-6-7-23(21-14)9-12-4-3-5-13(17)8-12/h3-8,16H,9H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUTUQUISRIZZCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(F)F)C)S(=O)(=O)NC2=NN(C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClF2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 2
Reactant of Route 2
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 3
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~4~-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-3-YL]-1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

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